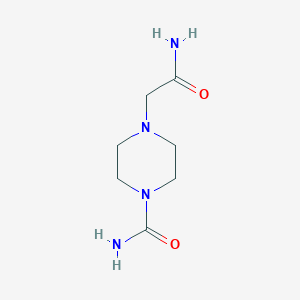![molecular formula C10H10N2 B055509 1,3,4,5-Tetrahydrobenzo[cd]indazole CAS No. 111254-68-3](/img/structure/B55509.png)
1,3,4,5-Tetrahydrobenzo[cd]indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,5-Tetrahydrobenzo[cd]indazole (THBI) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THBI belongs to the class of indazole derivatives, which are known for their diverse biological activities. This review aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of THBI.
Mecanismo De Acción
The mechanism of action of 1,3,4,5-Tetrahydrobenzo[cd]indazole is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. This compound has also been reported to induce apoptosis and cell cycle arrest in cancer cells. Furthermore, this compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and histone deacetylases.
Biochemical and Physiological Effects
This compound has been found to modulate various biochemical and physiological processes. It has been reported to inhibit angiogenesis, which is the formation of new blood vessels that are essential for tumor growth. This compound has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been found to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3,4,5-Tetrahydrobenzo[cd]indazole has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, this compound has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for dissolution. This compound is also relatively expensive compared to other indazole derivatives.
Direcciones Futuras
There are several future directions for 1,3,4,5-Tetrahydrobenzo[cd]indazole research. One potential direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, viral infections, and neurodegenerative disorders. Another direction is to explore the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds. Additionally, the development of novel synthetic methods for this compound and its derivatives could lead to more efficient and cost-effective production.
Conclusion
In conclusion, this compound is a heterocyclic compound that has shown promising results for its potential therapeutic applications. This compound can be synthesized by several methods and has been extensively studied for its anticancer, antiviral, anti-inflammatory, and neuroprotective activities. This compound exerts its biological activities by modulating various signaling pathways and biochemical and physiological processes. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, including investigating its therapeutic potential and exploring its structure-activity relationship.
Métodos De Síntesis
1,3,4,5-Tetrahydrobenzo[cd]indazole can be synthesized by several methods, including the Pictet-Spengler reaction, the Friedländer synthesis, and the Hantzsch synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form an imine, which then undergoes cyclization to form the indole ring of this compound. The Friedländer synthesis involves the condensation of an aromatic aldehyde with an amine and a ketone to form a dihydroindole, which is then oxidized to form this compound. The Hantzsch synthesis involves the condensation of an aldehyde or ketone with an amine and a β-ketoester to form a dihydropyridine, which is then cyclized to form this compound.
Aplicaciones Científicas De Investigación
1,3,4,5-Tetrahydrobenzo[cd]indazole has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, anti-inflammatory, and neuroprotective activities. This compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been reported to inhibit the replication of the hepatitis C virus and the Zika virus. This compound has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been found to protect neurons against oxidative stress and neurotoxicity.
Propiedades
IUPAC Name |
2,3-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),8,10-tetraene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1,3,5H,2,4,6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPCCSVOPLEZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=NNC(=C23)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

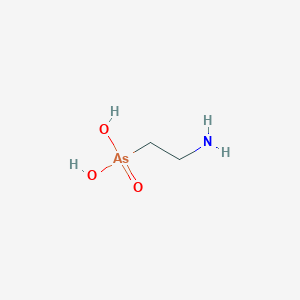
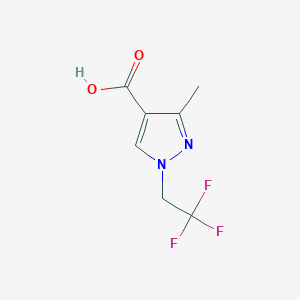
![6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B55436.png)
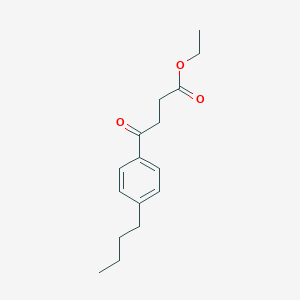
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine](/img/structure/B55440.png)
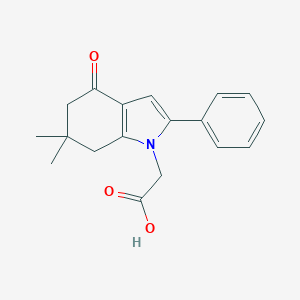
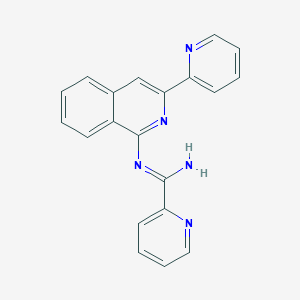
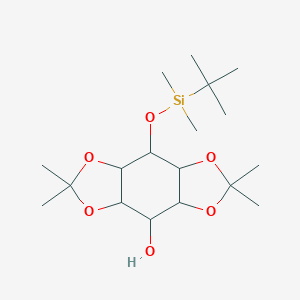
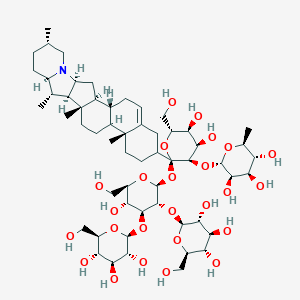
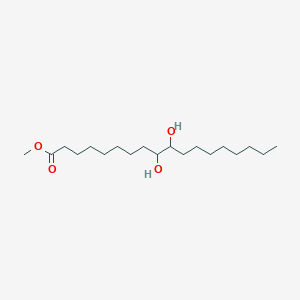
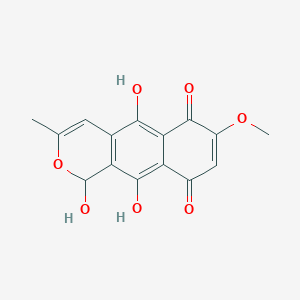
![3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B55452.png)
